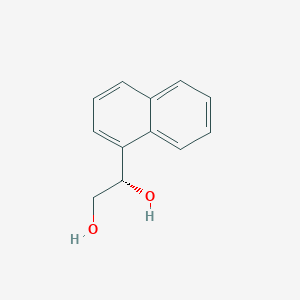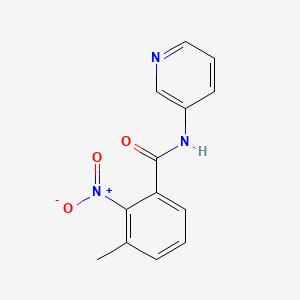
4-(2-Bromoanilino)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoanilino)pent-3-en-2-one is an organic compound belonging to the class of enaminones Enaminones are compounds that contain both an enamine (a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoanilino)pent-3-en-2-one typically involves the condensation of acetylacetone with 2-bromoaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the enaminone structure. The general reaction scheme is as follows:
Condensation Reaction: Acetylacetone reacts with 2-bromoaniline in the presence of an acid or base catalyst.
Reaction Conditions: The reaction is usually performed at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoanilino)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted enaminones with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoanilino)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals such as palladium.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoanilino)pent-3-en-2-one involves its interaction with molecular targets through its enaminone structure. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinopent-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Amino-1-phenylbut-2-en-1-one: Similar enaminone structure but with different substituents, leading to varied chemical properties.
Uniqueness
4-(2-Bromoanilino)pent-3-en-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
199665-61-7 |
|---|---|
Molekularformel |
C11H12BrNO |
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
4-(2-bromoanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-7,13H,1-2H3 |
InChI-Schlüssel |
WEYWSNNARBKMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)




![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)

![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
